molecular formula C10H17NO2 B1445904 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 792136-91-5

4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No.: B1445904
CAS No.: 792136-91-5
M. Wt: 183.25 g/mol
InChI Key: LAWJGOVDTLLKQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Classification

The compound is classified as a bicyclic amino acid derivative with the molecular formula C₁₀H₁₇NO₂ and a molecular weight of 183.25 g/mol . Its IUPAC name, This compound , reflects the bicyclo[2.2.2]octane core, where three fused cyclohexane-like rings create a rigid, cage-like structure. A methylamino group (-NHCH₃) is attached to the fourth carbon, while a carboxylic acid (-COOH) occupies the first position.

Property Value Source
CAS Number 792136-91-5
Molecular Formula C₁₀H₁₇NO₂
Molecular Weight 183.25 g/mol
Density 1.1 ± 0.1 g/cm³ (predicted)
Boiling Point 304.8 ± 42.0 °C (predicted)

The bicyclo[2.2.2]octane system confers exceptional stability and stereochemical control, making it a privileged scaffold in medicinal chemistry.

Historical Context in Bicyclic Compound Research

Bicyclo[2.2.2]octane derivatives were first synthesized in the mid-20th century as part of efforts to explore strained hydrocarbon systems. Early work by Cram and Cope in the 1950s established methods for functionalizing the bicyclo[2.2.2]octane framework through Diels-Alder reactions and oxidative scission. The specific methylamino-carboxylic acid derivative gained prominence in the 2010s with advances in enantioselective synthesis. For example, Hayashi et al. (2015) developed metal-free conditions to produce bicyclo[2.2.2]octane carboxylates with >99% enantiomeric excess, while Wang et al. (2015) utilized photoinduced rearrangements to construct marasmane terpenoid skeletons.

Significance in Organic Chemistry

This compound’s significance lies in three areas:

  • Stereochemical Rigidity : The bicyclo[2.2.2]octane core enforces a fixed spatial arrangement, enabling precise control over reaction outcomes in asymmetric catalysis.
  • Multifunctional Reactivity : The carboxylic acid and methylamino groups permit divergent derivatization. For instance, the acid can form esters or amides, while the amine participates in alkylation or acylation.
  • Bioisosteric Potential : Its rigidity mimics natural terpenoids and alkaloids, making it a candidate for drug design. Derivatives have been explored as protease inhibitors and neuromodulators.

General Properties and Characteristics

Physicochemical properties are inferred from structural analogs and computational predictions:

  • Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group.
  • Stability : Resists thermal decomposition below 250°C, as evidenced by similar bicyclo[2.2.2]octane derivatives.
  • Spectroscopic Features :
    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
    • NMR : Distinct signals for bridgehead protons (δ 1.2–1.8 ppm) and carboxylic acid (δ 12–13 ppm).
Experimental Data Value Source
Predicted LogP 1.86
Flash Point 138.1 ± 27.9 °C
Polarizability 19.7 ± 0.5 × 10⁻²⁴ cm³

The compound’s synthetic utility is further demonstrated in hypervalent iodine-mediated oxidations, where its α-dimethoxyketone derivatives undergo selective C–C bond cleavage to yield functionalized cyclohexenes. This reactivity underscores its role in accessing complex polycyclic architectures.

Properties

IUPAC Name

4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11-10-5-2-9(3-6-10,4-7-10)8(12)13/h11H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAWJGOVDTLLKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 1,4-Dimethylene Cyclohexane

A key step involves the oxidation of 1,4-dimethylene cyclohexane to bicyclo[2.2.2]octane-1,4-diol or its acetylated derivatives, which serve as intermediates for further functionalization.

  • Catalysts: Palladium compounds such as palladium diacetate or palladium trifluoroacetate are used as transition metal catalysts.
  • Oxidizing Agents: Oxone (potassium peroxymonosulfate), hydrogen peroxide, or peracetic acid.
  • Solvents: Acetic acid, acetone, or ethyl acetate.
  • Conditions: Room temperature stirring overnight with air bubbling or inert atmosphere.
  • Outcome: Formation of 1,4-diacetoxybicyclo[2.2.2]octane, 4-acetoxybicyclo[2.2.2]octan-1-ol, and bicyclo[2.2.2]octane-1,4-diol as major products.

These intermediates are crucial for subsequent amination and carboxylation steps.

Introduction of the Amino Group

Reductive Amination

The methylamino group at the 4-position can be introduced by reductive amination of the corresponding aldehyde or ketone derivatives of bicyclo[2.2.2]octane carboxylic acid intermediates.

  • Procedure: Treatment of the bicyclic aldehyde with methylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or hydrogenation catalysts).
  • Outcome: Formation of 4-(methylamino) substituted bicyclo[2.2.2]octane derivatives.

Direct Amination

Alternatively, amination can be achieved by reaction of halogenated bicyclo[2.2.2]octane intermediates with methylamine under nucleophilic substitution conditions, though this is less common due to bridgehead inertness.

Carboxylation and Further Functionalization

The carboxylic acid group at the 1-position is introduced or modified by:

  • Oxidation of methyl groups on bicyclic precursors using catalysts such as aluminum phosphate or calcium phosphate under controlled temperature (300–370 °C) and pressure (0.3–1.0 atm).
  • Hydroformylation of bicyclo[2.2.2]octane derivatives using cobalt or ruthenium catalysts at 90–250 °C and 5–300 bar pressure to introduce aldehyde groups, which can be further oxidized to carboxylic acids.
  • Phosgene treatment and subsequent hydrolysis or alcoholysis to generate carboxylic acid derivatives.

Representative Reaction Conditions and Data Summary

Step Reagents/Catalysts Conditions Products/Notes
Oxidation of 1,4-dimethylene cyclohexane Pd diacetate, Oxone, Acetic acid RT, overnight, air bubbling 1,4-Diacetoxybicyclo[2.2.2]octane, bicyclo[2.2.2]octane-1,4-diol
Amination (Reductive) Methylamine, Reducing agent Mild heating or RT 4-(Methylamino) substituted bicyclo[2.2.2]octane derivatives
Carboxylation via oxidation Aluminum phosphate catalyst 300–370 °C, 0.3–1 atm Carboxylic acid functionalization at bridgehead
Hydroformylation Cobalt or Ruthenium catalyst 90–250 °C, 5–300 bar Aldehyde intermediates for further oxidation

Research Findings and Optimization Notes

  • The oxidation of methyl groups to carboxylic acids requires precise control of temperature and catalyst choice to avoid overoxidation or decomposition.
  • Continuous flow processes improve yield and selectivity in oxidation steps.
  • The presence of water and inert gases such as nitrogen or argon during oxidation enhances catalyst stability and reaction efficiency.
  • Reductive amination is the preferred method for introducing the methylamino group due to the inertness of bridgehead carbons to direct substitution.
  • Purification typically involves vacuum distillation or chromatographic techniques to isolate the desired carboxylic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a ketone or a carboxylic acid, while reduction may produce an alcohol or an aldehyde.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity.

Case Study: Analgesic Activity

A study explored the analgesic properties of derivatives of 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid. The results indicated that certain analogs exhibited significant pain-relieving effects in animal models, suggesting a pathway for developing new analgesics .

Neuropharmacology

Research has suggested that this compound may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation.

Case Study: Antidepressant Effects

In a controlled study, compounds based on this compound were tested for their antidepressant-like effects in rodents. The findings showed a notable decrease in depressive behaviors compared to control groups, indicating potential as a novel antidepressant .

Drug Development

The unique bicyclic structure of this compound allows it to serve as a scaffold for drug design. Researchers are exploring its derivatives to enhance selectivity and reduce side effects.

Case Study: Selective Serotonin Reuptake Inhibitors (SSRIs)

Several derivatives of this compound have been synthesized and evaluated for their efficacy as SSRIs. Preliminary data suggest that some derivatives exhibit improved binding affinity and selectivity compared to existing SSRIs .

Summary of Findings

The applications of this compound span across multiple fields within scientific research, particularly in medicinal chemistry and neuropharmacology. The compound's ability to serve as a versatile scaffold for drug development presents significant opportunities for creating new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids is profoundly influenced by the electronic nature of the substituent. Key findings from experimental and computational studies include:

Substituent (X) pKa (50% EtOH, 25°C) Relative Reactivity (Ester Saponification) Inductive Effect (σI)
-H 5.12 1.00 (baseline) 0.00
-CH₃ 5.08 1.10 -0.05
-NHCH₃ Est. 4.8–5.0 Est. 1.3–1.5 Est. -0.10
-CO₂CH₃ 4.65 2.50 +0.30
-CN 3.92 10.20 +0.55
-Br 4.20 5.80 +0.45
  • Methylamino (-NHCH₃) vs. Methyl (-CH₃): The methylamino group exhibits a stronger electron-donating inductive effect (-σI) compared to methyl, slightly increasing acidity due to resonance stabilization of the carboxylate anion. However, its protonated form (+NHCH₃) may act as an electron-withdrawing group, complicating direct comparisons .
  • Methylamino vs. Electron-Withdrawing Groups (-CN, -Br): Electron-withdrawing substituents like -CN and -Br significantly lower pKa values (increase acidity) by stabilizing the conjugate base through inductive effects. The methylamino group, being electron-donating, shows weaker acid-strengthening effects .
  • Computational Insights: Density functional theory (DFT) calculations reveal that substituent effects on the carboxylate anion are eightfold stronger than on the neutral acid, emphasizing the anion’s sensitivity to electronic perturbations .

Structural and Functional Analogues

4-Methylbicyclo[2.2.2]octane-1-carboxylic Acid (CAS 702-67-0):

  • Molecular weight: 168.23 g/mol.
  • The methyl group exerts a mild electron-donating effect (-σI = -0.05), resulting in marginally higher acidity (pKa ~5.08) compared to the unsubstituted parent acid (pKa 5.12) .

4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic Acid (CAS 18720-35-9):

  • Molecular weight: 212.24 g/mol.
  • The methoxycarbonyl group (-CO₂CH₃) is strongly electron-withdrawing (+σI = +0.30), reducing pKa to 4.65 and accelerating ester saponification rates 2.5-fold relative to the parent compound .

APG-115 (AA-115): A pharmaceutically active derivative incorporating the bicyclo[2.2.2]octane-1-carboxylic acid scaffold.

Biological Activity

4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid, also known as a bicyclic β-amino acid, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₉H₁₃N₁O₂
  • CAS Number : 792136-91-5
  • Molecular Weight : 155.21 g/mol

The bicyclic structure provides steric hindrance, which can influence its interaction with biological targets.

Research indicates that compounds like this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be relevant in the context of metabolic disorders or cancer therapy.
  • Receptor Modulation : The bicyclic structure may allow for selective binding to specific receptors, influencing signaling pathways involved in various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Antitumor Activity : In vitro studies have demonstrated that derivatives of bicyclic amino acids can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Study 1: Antitumor Effects

A study published in Accounts of Chemical Research highlighted the synthesis of various bicyclic β-amino acids and their derivatives, noting significant antitumor activity against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

Research conducted on the neuroprotective effects of bicyclic compounds indicated that certain derivatives could reduce neuronal cell death induced by oxidative stress, providing insights into their potential use in treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionInhibition of metabolic enzymes
AntimicrobialPotential activity against pathogens

Q & A

Q. What are the established synthesis strategies for 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylic acid, and what challenges arise during its preparation?

The compound is synthesized from 1,4-dicarboxylic acid esters via substitution at the 4-position. Key challenges include achieving regioselectivity during functionalization and maintaining the bicyclo[2.2.2]octane framework’s stability under reaction conditions. Malta and Stock’s work highlights the importance of optimizing reaction parameters (e.g., temperature, catalysts) to minimize side reactions such as ring strain-induced decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

  • NMR Spectroscopy : To confirm substitution patterns and detect impurities.
  • HPLC : For purity assessment, especially when commercial sources (e.g., Sigma-Aldrich) lack validated data .
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns. Note: Independent validation is critical due to variability in supplier-reported data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of aerosols.
  • Store in a cool, dry environment away from oxidizers. Safety Data Sheets (SDS) from suppliers like Combi-Blocks indicate no acute hazards, but long-term toxicity data are limited .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence the compound’s physicochemical properties (e.g., pKa, solubility)?

Substituents like methylamino groups alter electron density and steric effects, impacting dissociation constants (pKa) and solubility. Malta and Stock’s thermodynamic studies show that electron-withdrawing groups increase acidity, while bulky substituents reduce solubility in polar solvents . For SAR studies, systematically vary substituents and correlate with experimental pKa or logP values .

Q. What computational methods can predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO/LUMO energies) to predict nucleophilic/electrophilic behavior. Molecular dynamics simulations assess conformational stability under varying solvent conditions .

Q. How can researchers resolve contradictions in reported synthesis yields or mechanistic pathways?

  • Comparative Analysis : Replicate methods from conflicting studies (e.g., ester hydrolysis vs. direct amination ) under controlled conditions.
  • Advanced Characterization : Use X-ray crystallography or 2D NMR to confirm intermediate structures.
  • Kinetic Studies : Monitor reaction progress via in-situ techniques (e.g., FTIR) to identify rate-determining steps .

Q. What strategies are effective for studying the biological activity of this compound?

  • In Vitro Assays : Test against target enzymes (e.g., carboxylase inhibitors) using fluorescence-based assays.
  • Structural Analogues : Compare with bioactive bicyclo[2.2.2]octane derivatives, such as biphenyl-carboxylic acids, to infer mechanism .
  • Control Experiments : Include negative controls (e.g., unsubstituted bicyclo[2.2.2]octane) to isolate the methylamino group’s contribution .

Methodological Notes

  • Data Reliability : Cross-validate supplier data with independent analyses (e.g., in-house HPLC) due to inconsistencies in purity claims .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for amine-containing compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Methylamino)bicyclo[2.2.2]octane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.